molecular formula C11H13Cl B1421512 5-(3-Chlorophenyl)-1-pentene CAS No. 114423-29-9

5-(3-Chlorophenyl)-1-pentene

Cat. No. B1421512
M. Wt: 180.67 g/mol
InChI Key: XDJRGZRKIHFBKC-UHFFFAOYSA-N
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Description

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Synthesis Analysis

This involves a detailed explanation of how the compound can be synthesized from readily available starting materials.



Molecular Structure Analysis

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Chemical Reactions Analysis

This involves studying the reactivity of the compound. What reactions does it undergo? What products are formed?



Physical And Chemical Properties Analysis

This includes properties like melting point, boiling point, solubility, etc.


Scientific Research Applications

Decomposition and Intramolecular Reactions

The decomposition and intramolecular H-transfer isomerization reactions of related compounds like the 1-pentyl radical have been investigated. These studies, conducted at high temperatures and pressures, reveal significant insights into the reaction dynamics and product distribution, particularly in the formation of various olefin products such as ethene and propene (Awan, Burgess, & Manion, 2012).

Reactions with Thiols

Compounds similar to 5-(3-Chlorophenyl)-1-pentene, like 1-p-chlorophenyl-4,4-dimethyl-5-diethylamino-1-penten-3-one hydrobromide, have been found to react selectively with small molecular weight and protein thiols. This selective reactivity can be crucial for understanding the interactions of such compounds with biological molecules (Mutus et al., 1989).

Hydroformylation Studies

The hydroformylation of related compounds like 1-pentene has been studied using various supported catalysts. These studies provide insights into the activity and selectivity of different metal catalysts in the hydroformylation process, contributing to the understanding of the catalytic behavior of 5-(3-Chlorophenyl)-1-pentene in similar reactions (Kioeński, Gliński, & Bielawski, 1988).

Isomerization over Catalysts

The isomerization of 1-pentene over catalysts like H-ZSM-5 has been observed to be temperature-dependent, with the possibility of switching between different thermodynamic regimes. This is pertinent to the potential isomerization behaviors of 5-(3-Chlorophenyl)-1-pentene under varying conditions (Maeurer & Kraushaar-Czarnetzki, 1999).

Safety And Hazards

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Future Directions

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For a specific compound, these details would be gathered from various sources such as scientific literature, databases, and lab experiments. If you have a different compound in mind, or if you need information on a specific aspect of “5-(3-Chlorophenyl)-1-pentene”, please provide more details.


properties

IUPAC Name

1-chloro-3-pent-4-enylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13Cl/c1-2-3-4-6-10-7-5-8-11(12)9-10/h2,5,7-9H,1,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDJRGZRKIHFBKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCC1=CC(=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Chlorophenyl)-1-pentene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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